1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one
Description
1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one fused to a piperidine ring via a spiro carbon (C13H15NO2; CAS 136081-84-0) . Its unique structure enables conformational flexibility, facilitating interactions with biological targets. Synthetically, it is derived from tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (intermediate 10), followed by deprotection and functionalization .
Properties
IUPAC Name |
1'-(2-methylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)16(20)18-9-7-17(8-10-18)11-14(19)13-5-3-4-6-15(13)21-17/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIHTRLOZHONNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chroman and piperidine precursors, followed by their coupling to form the spirocyclic core. The isobutyryl group is then introduced through acylation reactions. Key steps often include:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Piperidine Ring Formation: Piperidine derivatives are synthesized via cyclization of appropriate amines.
Spirocyclic Coupling: The chroman and piperidine rings are coupled using reagents like sodium hydride or other strong bases.
Isobutyryl Introduction: The final step involves acylation using isobutyryl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chroman ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one is a synthetic spirocyclic compound with a chroman moiety and a piperidine ring, making it a pharmacophore of interest in medicinal chemistry. Research into this compound focuses on its potential biological activities and applications in drug development and biochemical assays.
Potential Applications
This compound has potential applications in ongoing research involving spirocyclic structures and their utility in medicinal chemistry.
Anti-Tubercular Agents
A study mentions the design, synthesis, and biological evaluation of novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives as anti-tubercular agents . One compound, PS08, exhibited significant inhibition against Mycobacterium tuberculosis (Mtb) with a MIC value of 3.72 μM . However, the two most active compounds showed acute cytotoxicity towards human MRC-5 lung fibroblast cell lines . Molecular docking studies were performed to understand the binding position of the test ligand at the active site of Mtb tyrosine phosphatase (PtpB) .
Usage in Synthesis
The reactivity of this compound can be utilized in synthetic organic chemistry to produce derivatives with modified biological activities.
Mechanism of Action
The mechanism of action of 1’-Isobutyrylspiro[chroman-2,4’-piperidin]-4-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. Pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Anti-Tubercular Activity
For example:
Anticancer Activity
Substituents critically influence cytotoxicity:
Metabolic Disease Targets
Spiro[chroman-2,4'-piperidin]-4-one derivatives act as acetyl-CoA carboxylase (ACC) inhibitors, targeting obesity and diabetes:
- Key SAR Insight : Hydrophobic substituents (e.g., chlorophenyl in 12d ) enhance enzyme binding .
Biological Activity
1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one is a synthetic compound derived from the chroman and piperidine frameworks. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a spiro structure that combines a chroman moiety with a piperidine ring. This unique arrangement is expected to influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of chroman derivatives, including this compound, against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have been conducted using MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anticancer potential.
These findings suggest that modifications to the chroman structure can enhance anticancer activity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits significant inhibitory effects against various bacterial strains.
- Microbial Sensitivity Tests : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been explored through various assays measuring cytokine production and inflammatory markers.
- Cytokine Inhibition Assays : In vitro studies showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
This suggests that the compound may be beneficial in managing inflammatory conditions.
Case Studies
A notable case study involved the application of this compound in a murine model of inflammation. The results indicated that administration led to a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
